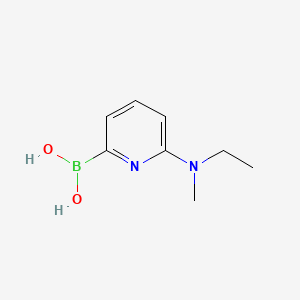

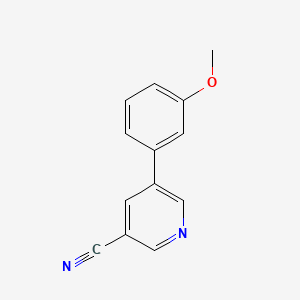

![molecular formula C9H9BN2O2 B578149 [4-(1H-Pyrazol-5-YL)phenyl]boronic acid CAS No. 1226849-25-7](/img/structure/B578149.png)

[4-(1H-Pyrazol-5-YL)phenyl]boronic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

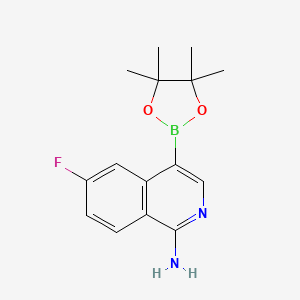

“[4-(1H-Pyrazol-5-YL)phenyl]boronic acid” is a chemical compound with the CAS Number: 1226849-25-7 . It has a molecular weight of 187.99 . The IUPAC name for this compound is 4-(1H-pyrazol-5-yl)phenylboronic acid . It is a solid at room temperature .

Molecular Structure Analysis

The InChI code for “[4-(1H-Pyrazol-5-YL)phenyl]boronic acid” is 1S/C9H9BN2O2/c13-10(14)8-3-1-7(2-4-8)9-5-6-11-12-9/h1-6,13-14H, (H,11,12) . This code provides a specific description of the molecule’s structure.

Chemical Reactions Analysis

While specific chemical reactions involving “[4-(1H-Pyrazol-5-YL)phenyl]boronic acid” are not available, boronic acids are known to participate in various types of reactions. One of the most common is the Suzuki-Miyaura cross-coupling reaction, which forms carbon-carbon bonds .

Physical And Chemical Properties Analysis

“[4-(1H-Pyrazol-5-YL)phenyl]boronic acid” is a solid at room temperature . It has a molecular weight of 187.99 . The compound’s InChI code is 1S/C9H9BN2O2/c13-10(14)8-3-1-7(2-4-8)9-5-6-11-12-9/h1-6,13-14H, (H,11,12) .

Scientific Research Applications

Biological Importance of Pyrazole Derivatives : A study on 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid, a derivative of pyrazole, highlighted its biological significance. The compound was characterized using various techniques, including NMR, FT-IR, and X-ray diffraction, indicating the potential of pyrazole derivatives in biochemical studies (Viveka et al., 2016).

Synthesis of Pyrazole-based Boronate Compounds : Research on the synthesis of Pinacol 1-Methyl-1H-pyrazole-5-boronate, a compound structurally related to [4-(1H-Pyrazol-5-YL)phenyl]boronic acid, revealed its importance as an intermediate in the synthesis of biologically active compounds. The study detailed the optimized synthesis process and structural characterization of the target compound (Zhang Yu-jua, 2013).

Boronic Acid Derivatives in Drug Metabolism : The metabolism of bortezomib, a dipeptidyl boronic acid proteasome inhibitor, demonstrated the significance of boronic acid moieties in pharmacological applications. The study provided insights into the metabolism pathways and the role of boronic acid in drug function (Pekol et al., 2005).

Boronic Acid in Carbon Capture : A study on the CO2 hydration activities of various boronic acids, including a pyrazole derivative, used density functional theory calculations to analyze the catalytic process. This research underscores the environmental applications of boronic acids in carbon capture technologies (Verma et al., 2021).

Application in Fluorescence Probes : A new boronic acid derivative was synthesized for use as a fluorescence probe, demonstrating the use of boronic acid derivatives in biological imaging and sensing applications. The study highlighted the compound's selectivity and sensitivity in detecting ions under physiological conditions (Selvaraj et al., 2019).

Boronic Acid in Nanotechnology : Research on phenylboronic-acid-modified nanoparticles explored their potential as antiviral therapeutics. This study shows the biomedical potential of boronic acid derivatives in creating novel therapeutic agents (Khanal et al., 2013).

Safety And Hazards

properties

IUPAC Name |

[4-(1H-pyrazol-5-yl)phenyl]boronic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BN2O2/c13-10(14)8-3-1-7(2-4-8)9-5-6-11-12-9/h1-6,13-14H,(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBDJAHIWOUOBDZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C=C1)C2=CC=NN2)(O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60672404 |

Source

|

| Record name | [4-(1H-Pyrazol-5-yl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60672404 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.99 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[4-(1H-Pyrazol-5-YL)phenyl]boronic acid | |

CAS RN |

1226849-25-7 |

Source

|

| Record name | [4-(1H-Pyrazol-5-yl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60672404 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

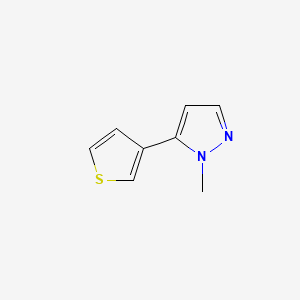

![5-(Trifluoromethoxy)benzo[c][1,2,5]thiadiazole](/img/structure/B578069.png)

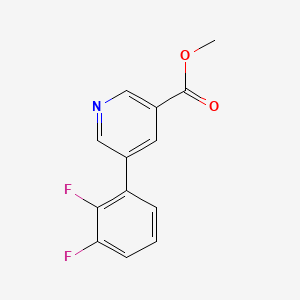

![3-Methyl-n-propyl-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)pyridin-2-amine](/img/structure/B578072.png)

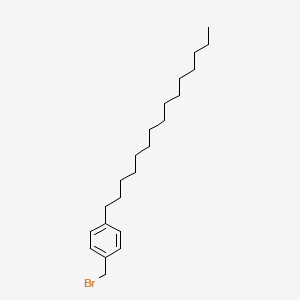

![Tert-butyl 4-[[2-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]piperazine-1-carboxylate](/img/structure/B578086.png)